molecular formula C19H23N3O4 B14612855 Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate CAS No. 59405-18-4

Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate

Cat. No.: B14612855
CAS No.: 59405-18-4
M. Wt: 357.4 g/mol
InChI Key: LSBWAAFQWOVQTP-UHFFFAOYSA-N
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Description

Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with an aromatic compound containing an electron-donating group. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety and environmental considerations, ensuring that the production is both efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include quinones and other oxidized aromatic compounds.

    Reduction: Aromatic amines are the primary products.

    Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of colored materials, such as textiles and plastics.

Mechanism of Action

The mechanism of action of Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate involves its interaction with molecular targets through the azo bond. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
  • 4-amino-5-hydroxy-3,6-bis[(E)-(4-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-naphthalene-2,7-disulfonic acid, sodium salt

Uniqueness

Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate is unique due to its specific structural features, which include the bis(2-hydroxyethyl)amino group and the ethyl ester functionality. These features contribute to its distinct chemical reactivity and applications, setting it apart from other similar azo compounds.

Properties

CAS No.

59405-18-4

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C19H23N3O4/c1-2-26-19(25)15-3-5-16(6-4-15)20-21-17-7-9-18(10-8-17)22(11-13-23)12-14-24/h3-10,23-24H,2,11-14H2,1H3

InChI Key

LSBWAAFQWOVQTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

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